3-(1H-苯并咪唑-2-基)丙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

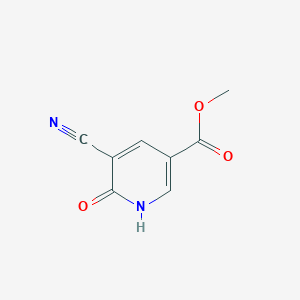

The compound "3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The structure of benzimidazole derivatives typically includes a benzene ring fused to an imidazole ring, and they often possess pharmacological properties such as antimicrobial, antiviral, and anticancer activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-arylaminomethyl-1H-benzimidazole derivatives involves structural studies using physico-chemical techniques and DFT calculations to optimize geometrical structures and vibrational frequencies . Another example is the synthesis of benzimidazo[1,2-a][1,4]diazepinones via a one-pot reaction using a bifunctional formyl acid, which demonstrates the versatility of benzimidazole compounds in forming fused heterocyclic systems .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a planar benzimidazole ring system. Single-crystal X-ray diffraction analysis is often used to confirm the structure of synthesized compounds . The crystal structure of these compounds can reveal important information about molecular geometry and intermolecular interactions, which are crucial for understanding their biological activity .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. For example, the title compound in one study was synthesized from a precursor using microwave irradiation, showcasing the reactivity of the benzimidazole moiety in forming new compounds under specific conditions . The reactivity of these compounds is also demonstrated in their ability to form complex three-dimensional supramolecular structures through hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and mass spectrometry are used to characterize these properties . The presence of specific functional groups can lead to unique spectral characteristics, which are important for identifying and studying these compounds . Additionally, the biological activity of benzimidazole derivatives, such as their antibacterial properties, is a significant aspect of their chemical properties .

科学研究应用

分子合成与表征

苯并咪唑衍生物用于合成具有各种应用的复杂分子结构。Patricio-Rangel 等人(2019)描述了衍生自 2-(氨基甲基)苯并咪唑的锌配合物的合成,展示了苯并咪唑衍生物在形成具有材料科学和催化潜力的化合物的中的作用 (Patricio-Rangel 等人,2019)。这些配合物展示了独特的结构和振动特性,表明它们在开发新材料和化学催化剂方面的潜在效用。

抗癌研究

抗癌药物的开发通常涉及苯并咪唑衍生物,因为它们具有有希望的生物活性。Rashid 等人(2020)合成了双苯并咪唑化合物,探索了它们的抗癌活性。他们的研究突出了苯并咪唑衍生物作为设计新抗癌药物的支架的潜力,一些化合物对癌细胞系表现出显着的活性 (Rashid 等人,2020)。

有机发光二极管 (OLED) 的开发

苯并咪唑衍生物也用于开发有机发光二极管 (OLED)。Ge 等人(2008)研究了含有苯并咪唑部分的双极性分子在 OLED 中的应用,证明了苯并咪唑衍生物在增强这些器件性能方面的重要性 (Ge 等人,2008)。这些材料有助于提高 OLED 的效率和稳定性,标志着它们在显示和照明技术进步中的关键作用。

抗菌和抗病毒研究

在抗菌和抗病毒研究领域,苯并咪唑衍生物也显示出疗效。Bassyouni 等人(2012)合成了含有苯并咪唑衍生物的新型杂环化合物,并评估了它们的抗菌活性。他们的研究结果表明,这些化合物可以作为有效的抗菌剂,为传染病的治疗提供了新的途径 (Bassyouni 等人,2012)。

安全和危害

The compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It has hazard statements H301 - H314 and precautionary statements P260 - P280 - P301 + P310 + P330 - P301 + P330 + P331 - P303 + P361 + P353 - P305 + P351 + P338 . It is non-combustible and is considered an acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects .

属性

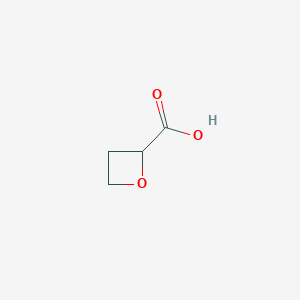

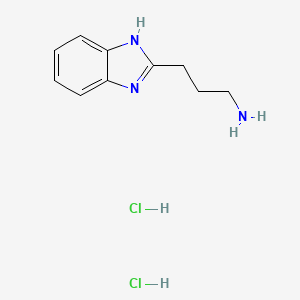

IUPAC Name |

3-(1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTASQBFLHXILH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。